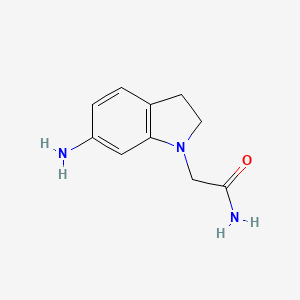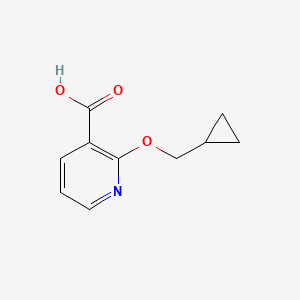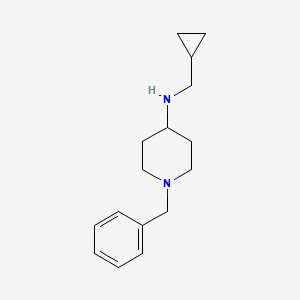![molecular formula C11H15NO2 B3074378 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019611-85-8](/img/structure/B3074378.png)
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Übersicht
Beschreibung
Eugenol, also known as 2-Methoxy-4-(prop-2-en-1-yl)phenol, is a natural phenolic phytochemical . It appears as a clear colorless pale yellow or amber-colored liquid with the odor of cloves and a spicy pungent taste .
Molecular Structure Analysis
The molecular formula of Eugenol is C10H12O2 . Its molecular weight is 164.2011 . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 .Physical And Chemical Properties Analysis
Eugenol has a boiling point of 526.65 K . The enthalpy of vaporization is 60.7 kJ/mol at 374 K . Other physical and chemical properties such as heat capacity, entropy, dipole moment, mean linear polarizability, anisotropic polarizability, first-order hyperpolarizability, and second-order hyperpolarizability have been calculated using quantum chemical calculations .Wissenschaftliche Forschungsanwendungen
Multifunctional Lead Compounds for Therapeutic Applications
Compounds synthesized from 2-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol derivatives have shown promising results in inhibitory effects towards a range of targets, including inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial protein receptors. Molecular docking studies indicate these compounds as potential multifunctional lead molecules for future therapeutic applications. Notably, certain derivatives exhibited significant anti-inflammatory and anticancer properties, highlighting their potential in the development of new treatments for related diseases (Nair et al., 2014).
Anticancer Activity
Another study investigated the anticancer activity of 2-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol derivatives against T47D breast cancer cells. While one compound showed weak activity, the research indicates potential pathways for developing novel anticancer agents from this chemical foundation (Sukria et al., 2020).
Antioxidant Properties
Research into the antioxidant activity of these compounds, synthesized from vanillin and p-anisidine, has demonstrated their potential as effective antioxidants. One study found the synthesized compound to have significant antioxidant activity, suggesting its usefulness in protecting against oxidative stress (Kusumaningrum et al., 2021).
Biochemical Interactions
Investigations into the interactions of 2-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol derivatives with biological molecules like Bovine Serum Albumin (BSA) have been conducted. Such studies offer insights into the molecular mechanisms of action and potential therapeutic applications of these compounds (Ghosh et al., 2016).
Environmental and Chemical Applications
Beyond biomedical applications, derivatives of 2-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol have been explored for their utility in environmental and chemical processes. For example, their potential in the liquefaction of lignocellulosic materials for the production of renewable chemical feedstocks highlights the versatility and environmental applications of these compounds (Xu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h3-5,7,12-13H,1,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTHFMDVISNDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B3074303.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)